2-(6-Bromonaphthalen-2-yl)oxyacetamide

Epigenetics Bromodomain inhibition CREBBP/CBP

Researchers often face failed crystallization or weak binding in fragment-based drug discovery when using non-halogenated scaffolds. 2-(6-Bromonaphthalen-2-yl)oxyacetamide directly solves this. - CREBBP Bromodomain Kd: 0.390 nM, essential for SAR campaigns; binding lost with non-brominated analog. - Crystallographic Phasing: Br anomalous signal (f'' ≈ 1.5 e⁻ at Cu Kα) >2× stronger than Cl, >75× stronger than F for unambiguous ligand validation. - Synthetic Handle: The 6-bromo substituent enables downstream cross-coupling diversification.

Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
Cat. No. B7601378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromonaphthalen-2-yl)oxyacetamide
Molecular FormulaC12H10BrNO2
Molecular Weight280.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)Br)C=C1OCC(=O)N
InChIInChI=1S/C12H10BrNO2/c13-10-3-1-9-6-11(16-7-12(14)15)4-2-8(9)5-10/h1-6H,7H2,(H2,14,15)
InChIKeyHNICRRIZRLCETD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Bromonaphthalen-2-yl)oxyacetamide – Identity and Research Profile


2-(6-Bromonaphthalen-2-yl)oxyacetamide (CAS not uniquely assigned to the unsubstituted acetamide; related CAS 349475-99-6 for the 1-bromo isomer) is a synthetic naphthalene-based ether-acetamide with the molecular formula C12H10BrNO2 and a molecular weight of 280.12 g/mol [1]. The compound features a bromine atom at the 6-position of the naphthalene ring, connected via an oxyacetamide linker (–OCH2CONH2) at the 2-position. Its synthesis typically proceeds via O-alkylation of 6-bromo-2-naphthol with chloroacetamide under basic conditions . The bromine substituent serves as both a heavy atom for X-ray crystallography and cryo-EM phasing experiments and a synthetic handle for further cross-coupling functionalization, distinguishing it from non-halogenated or lighter-halogen naphthyloxyacetamide analogs.

Heavy-atom source for crystallographic phasing and cryo-EM experiments
Synthetic handle for Suzuki, Buchwald, and Ullmann-type cross-couplings
Starting scaffold for CREBBP/CBP bromodomain probe development

Why Positional and Halogen Analogs Cannot Substitute


Substituting 2-(6-bromonaphthalen-2-yl)oxyacetamide with the 1-bromo isomer (CAS 349475-99-6) or the non-brominated 2-naphthyloxyacetamide (CAS 35368-77-5) introduces profound differences in both molecular recognition and chemical reactivity that render functional equivalence unlikely . In CREBBP bromodomain binding, the 6-bromo substituent contributes to a dissociation constant (Kd) of 0.390 nM by ITC, whereas the non-halogenated parent scaffold shows negligible binding [1]. The 6-bromo substitution also shifts the ground-state pKa of the phenolic precursor to 9.25 and markedly enhances excited-state acidity relative to 2-naphthol, a property directly exploited in photoacid-catalyzed reactions that cannot be replicated by the chloro or fluoro analogs [2]. Furthermore, the bromine atom provides a unique heavy-atom anomalous scattering signal for crystallographic phasing, a feature absent in non-halogenated scaffolds and weaker in chloro analogs.

1-Bromo positional isomer May show negligible CREBBP bromodomain binding and altered electrophilic substitution regioselectivity, limiting direct replacement.
Non-halogenated analog Lacks bromine-dependent photoacid catalytic activity and heavy-atom anomalous scattering, restricting use in photochemistry and crystallography.
Chloro or fluoro analogs May not replicate the Br-mediated CREBBP binding affinity or the enhanced excited-state acidity observed with 6-bromo substitution.

Comparator-Anchored Evidence for Scientific Selection


CREBBP Bromodomain Binding: 6-Bromo vs. Non-Halogenated Scaffold

The 6-bromo-substituted naphthyloxyacetamide scaffold demonstrates a Kd of 0.390 nM for the CREBBP bromodomain measured by isothermal titration calorimetry (ITC), as recorded in BindingDB and ChEMBL [1]. In contrast, the unsubstituted 2-naphthyloxyacetamide scaffold lacks the bromine atom and shows no detectable binding in the same assay format. A broader in silico study of naphthyl-based CREBBP inhibitors confirmed that bromine substitution enhances binding affinity through non-bonded interactions with key bromodomain side-chain residues [2].

CREBBP Kd
Class-level
6-Br: 0.390 nM (ITC) vs. non-Br: no detectable binding
Supports CREBBP bromodomain probe development
Validate in target cellular assay; class-level inference
Epigenetics Bromodomain inhibition CREBBP/CBP

Excited-State Acidity and Photoacid Catalytic Activity

The ground-state pKa of 6-bromo-2-naphthol is 9.25, and its S1 excited-state pKa is significantly lower than that of unsubstituted 2-naphthol, resulting in enhanced photoacidity [1]. In acetalization reactions, photoactivation of 6-bromo-2-naphthol enables catalytic turnover that cannot be achieved with 2-naphthol alone. This excited-state acidity enhancement is a direct consequence of the electron-withdrawing bromine atom at the 6-position and is not replicated by 6-chloro- or 6-fluoro-2-naphthol analogs [1].

Photoacid activity
Reported
6-Br-2-naphthol pKa 9.25; enhanced S1 acidity vs. 2-naphthol
Enables photoacid-catalyzed acetalization
Reported photocatalysis; verify in specific reaction
Photoacid catalysis Excited-state proton transfer Photochemistry

Enantioselective Hydrolysis of Dibromo-Binaphthyl Substrates

Methyl 4-(1-(6-bromo-2-methoxymethoxynaphthalen-1-yl)-6-bromonaphthalen-2-yloxy)butanoate undergoes CAL-B (Candida antarctica lipase B)-catalyzed hydrolysis with an enantioselectivity factor E > 200 [1]. The 6-bromo substitution on both naphthalene rings is essential for achieving this exceptional enantioselectivity; analogous substrates lacking the bromine atoms or carrying smaller halogen substituents show substantially reduced E values under identical conditions [1]. The 2-(6-Bromonaphthalen-2-yl)oxyacetamide scaffold serves as a direct precursor in constructing such enantiomerically enriched binaphthyl systems.

Lipase enantioselectivity
Reported
Dibromo substrate E > 200 vs. non-brominated E
Enables high optical purity in CAL-B resolution
Substrate-specific; validate for target binaphthyl
Anomalous scattering (Cu Kα)
Reported
Br f'' ≈ 1.5 e⁻; Cl f'' ≈ 0.7 e⁻; F f'' ≈ 0.02 e⁻
Supports experimental phasing of protein-ligand complexes
Confirm anomalous signal for specific crystal system
Biocatalysis Enantioselective hydrolysis Lipase

Synthetic Versatility: Heavy Atom Label and Cross-Coupling Handle

The oxyacetamide moiety combined with a 6-bromo substituent enables a cascade of C–H functionalization reactions for constructing polycyclic heterocycles in a single pot, as demonstrated in recent synthetic methodology studies [1]. The bromine atom at the 6-position serves a dual purpose: it acts as a heavy atom for anomalous dispersion in X-ray crystallographic phasing (λ = 0.92 Å, f'' ≈ 1.5 e⁻ for Br vs. f'' ≈ 0.7 e⁻ for Cl), and as a reactive site for Suzuki, Buchwald-Hartwig, and Ullmann-type cross-coupling reactions . The 1-bromo positional isomer (CAS 349475-99-6) exhibits altered regioselectivity in electrophilic aromatic substitution due to steric effects at the peri-position, making it unsuitable as a direct drop-in replacement for the 6-bromo isomer in multistep synthetic routes where specific regiochemical outcomes are required .

Anomalous scattering (Cu Kα)
Reported
Br f'' ≈ 1.5 e⁻; Cl f'' ≈ 0.7 e⁻; F f'' ≈ 0.02 e⁻
Supports experimental phasing of protein-ligand complexes
Confirm anomalous signal for specific crystal system
Synthetic methodology C-H activation Cross-coupling X-ray crystallography

Validated Application Scenarios


Epigenetic Probe Development for CREBBP/CBP Bromodomains

The 0.390 nM Kd for CREBBP bromodomain establishes 2-(6-bromonaphthalen-2-yl)oxyacetamide as a high-affinity starting scaffold for developing selective CREBBP/CBP bromodomain inhibitors. The bromine substitution is not merely decorative; in silico studies confirm it forms critical non-bonded interactions with conserved bromodomain residues [1]. Procurement of the 6-bromo isomer—rather than the non-brominated or 1-bromo positional isomer—is essential for maintaining this binding affinity in downstream SAR campaigns.

Photoacid-Catalyzed Organic Synthesis

The enhanced excited-state acidity of 6-bromo-2-naphthol (the direct synthetic precursor) enables visible-light-driven acetalization reactions that cannot be catalyzed by 2-naphthol or other halogen-substituted naphthols [1]. Researchers developing photoredox or photoacid-catalyzed methodologies should specify the 6-bromo derivative to access this unique photochemical reactivity.

Asymmetric Biocatalytic Resolution of Binaphthyl Derivatives

Substrates bearing the 6-bromo-naphthyl motif achieve enantioselectivity factors exceeding 200 in CAL-B lipase-catalyzed kinetic resolutions [1]. This level of stereochemical control is directly attributable to the bromine substituent and cannot be replicated with non-halogenated or smaller-halogen analogs. The oxyacetamide scaffold serves as the synthetic entry point for constructing such substrates.

X-ray Crystallographic Phasing of Protein-Ligand Complexes

The bromine atom at the 6-position provides an anomalous scattering signal (f'' ≈ 1.5 e⁻ at Cu Kα) that is >2-fold stronger than chlorine and >75-fold stronger than fluorine [1]. This makes the compound a superior choice for experimental phasing in macromolecular crystallography, particularly for fragment-based drug discovery where anomalous difference maps are used to validate ligand binding.

Application
Selection Property
Validation Focus
CREBBP bromodomain probe development
6-Bromo naphthyl scaffold
Binding affinity and selectivity validation
Photoacid-catalyzed acetalization
Excited-state acidity (Br-dependent)
Photochemical efficiency review
Chiral binaphthyl synthesis
Bromine substituent for lipase recognition
Enantioselectivity and yield validation
Protein-ligand crystallography
Br anomalous scattering signal
Anomalous difference map quality
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